4-(4-Chlorophenyl)semicarbazide hydrochloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-amino-3-(4-chlorophenyl)urea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O.ClH/c8-5-1-3-6(4-2-5)10-7(12)11-9;/h1-4H,9H2,(H2,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJMEZGXXZCWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374058 | |

| Record name | 4-(4-Chlorophenyl)semicarbazide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124700-01-2 | |

| Record name | 4-(4-Chlorophenyl)semicarbazide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 124700-01-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(4-Chlorophenyl)semicarbazide hydrochloride chemical properties

An In-depth Technical Guide to 4-(4-Chlorophenyl)semicarbazide hydrochloride

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical properties, field-proven methodologies, and critical safety information to support its effective application in a laboratory setting.

Chemical Identity and Molecular Structure

This compound is a semicarbazide derivative distinguished by a 4-chlorophenyl substituent on the N4 position.[1] This structural feature, particularly the halogenated aromatic ring, is critical to its utility as a precursor for various biologically active molecules.[1] The compound is supplied as a hydrochloride salt, which typically enhances its stability and solubility in aqueous media for experimental use.[2]

Table 1: Compound Identification

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 124700-01-2 | [1][3][4][5][6][7] |

| IUPAC Name | 1-amino-3-(4-chlorophenyl)urea;hydrochloride | [7] |

| Molecular Formula | C₇H₉Cl₂N₃O | [3][4][5][6][7] |

| Molecular Weight | 222.07 g/mol | [1][3][4][6][7] |

| InChI Key | LUJMEZGXXZCWCF-UHFFFAOYSA-N |[1][7] |

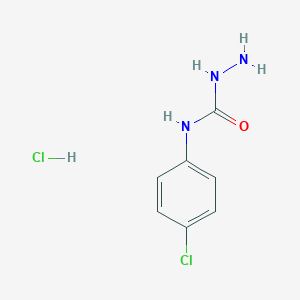

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical characteristics of a compound are foundational to its handling, formulation, and reaction setup. It typically presents as a white to off-white crystalline solid.[2] A notable point of discrepancy exists in the reported melting point, which may be attributable to different analytical methods (e.g., rate of heating) or variations in sample purity. Researchers should determine the melting point of their specific batch as a primary quality control measure.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 218–220 °C (with decomposition) | [1] |

| 260–262 °C (with decomposition) | [3][4][5][6] | |

| Solubility | Soluble in water | [2] |

| Topological Polar Surface Area | 67.2 Ų |[5][7] |

Synthesis and Purification

While several strategies exist for creating 4-substituted semicarbazides, a common and reliable laboratory-scale approach involves the reaction of a substituted phenyl isocyanate with hydrazine, followed by conversion to the hydrochloride salt.[8] Isocyanates are highly reactive electrophiles, and their reaction with the terminal nitrogen of hydrazine is typically rapid and high-yielding.

The choice of an aprotic solvent like tetrahydrofuran (THF) is critical; it readily dissolves the reactants while preventing side reactions that could occur with protic solvents. The subsequent treatment with hydrochloric acid not only protonates the basic nitrogens to form the salt but also facilitates precipitation and purification.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 124700-01-2: 4-(4-Chlorophenyl)semicarbazide hydrochlo… [cymitquimica.com]

- 3. This compound CAS#: 124700-01-2 [m.chemicalbook.com]

- 4. This compound CAS#: 124700-01-2 [amp.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 124700-01-2 [chemicalbook.com]

- 7. This compound | C7H9Cl2N3O | CID 2757858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

4-(4-Chlorophenyl)semicarbazide hydrochloride CAS number and IUPAC name

An In-Depth Technical Guide to 4-(4-Chlorophenyl)semicarbazide hydrochloride

Introduction: Unveiling a Versatile Synthetic Intermediate

This compound is a specialized chemical compound that serves as a pivotal intermediate in the landscape of organic synthesis and medicinal chemistry.[1] While not an end-product therapeutic itself, its unique molecular architecture, combining a reactive semicarbazide core with a functionalized chlorophenyl ring, makes it a valuable precursor for creating a diverse array of bioactive molecules.[1] This guide, prepared from the perspective of a senior application scientist, aims to provide researchers and drug development professionals with a comprehensive understanding of its properties, synthesis, and multifaceted applications, grounded in established scientific principles and experimental evidence.

Part 1: Core Physicochemical and Structural Characteristics

A precise understanding of a compound's fundamental properties is the bedrock of its effective application. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 124700-01-2 | [1][2][3][4] |

| IUPAC Name | 1-amino-3-(4-chlorophenyl)urea;hydrochloride | [1][4] |

| Synonyms | 1-amino-3-(4-chlorophenyl)urea hydrochloride, N-(4-chlorophenyl)hydrazinecarboxamide hydrochloride | [2][5] |

| Molecular Formula | C₇H₉Cl₂N₃O | [2][3][6][7] |

| Molecular Weight | 222.07 g/mol | [1][2][3][6] |

| Melting Point | 260-262°C (with decomposition) | [2][3][6] |

| Appearance | White to off-white crystalline solid | [5] |

Expert Analysis of Molecular Structure

The utility of this compound stems from three key structural features:

-

The Semicarbazide Core (-NH-CO-NH-NH₂): This functional group is a derivative of urea and hydrazine.[8] The terminal primary amine (-NH₂) is a potent nucleophile, making it highly reactive toward electrophilic centers, most notably the carbonyl carbons of aldehydes and ketones to form stable semicarbazone derivatives.[8][9] This reaction is a cornerstone of its use in synthesis.

-

The 4-Chlorophenyl Substituent: The presence of a chlorine atom on the phenyl ring significantly influences the electronic properties and biological reactivity of the molecule.[1] This halogen substitution can enhance binding affinity to biological targets and is a common feature in many pharmacologically active compounds, contributing to observed anticonvulsant and enzymatic inhibitory activities.[1]

-

The Hydrochloride Salt: As a hydrochloride salt, the compound exhibits enhanced stability and improved solubility in aqueous and polar protic solvents compared to its free base form.[5] This is a critical practical consideration, facilitating its use in various reaction conditions and for biological screening assays.

Part 2: Synthesis Pathway and Experimental Protocol

The synthesis of 4-substituted semicarbazides can be approached through several routes.[10] A reliable and commonly employed method involves the reaction of a substituted isocyanate with hydrazine, followed by acidification to form the hydrochloride salt. This pathway is favored for its high efficiency and the commercial availability of the starting materials.

Proposed Synthetic Workflow

The logical synthesis proceeds in two main steps:

-

Nucleophilic Addition: 4-chlorophenyl isocyanate serves as the electrophile. The terminal nitrogen of hydrazine hydrate acts as the nucleophile, attacking the carbonyl carbon of the isocyanate.

-

Acidification/Salt Formation: The resulting free base, 4-(4-chlorophenyl)semicarbazide, is treated with hydrochloric acid to yield the stable, crystalline hydrochloride salt.

Caption: Workflow for the synthesis of 4-(4-Chlorophenyl)semicarbazide HCl.

Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory with appropriate safety measures.

-

Reaction Setup: To a stirred solution of hydrazine hydrate (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C (ice bath), add a solution of 4-chlorophenyl isocyanate (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

-

Causality: Anhydrous conditions prevent the highly reactive isocyanate from hydrolyzing. A slight excess of hydrazine ensures the complete consumption of the isocyanate starting material. The dropwise addition at low temperature controls the exothermic reaction.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Warming to room temperature ensures the reaction goes to completion. TLC is a critical self-validating step to confirm the disappearance of the starting material before proceeding.

-

-

Intermediate Isolation (Optional): The solvent can be removed under reduced pressure. The resulting solid crude product is the free base, 4-(4-chlorophenyl)semicarbazide. It can be used directly or purified by recrystallization.

-

Salt Formation: Dissolve the crude free base in a minimal amount of ethanol. While stirring, slowly add a solution of concentrated hydrochloric acid (1.1 equivalents) or ethanolic HCl.

-

Causality: Ethanol is a good solvent for the free base but a poor one for the resulting salt, facilitating its precipitation. A slight excess of HCl ensures complete conversion to the hydrochloride salt.

-

-

Product Isolation and Purification: A white precipitate will form. Continue stirring in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Causality: Cooling reduces the solubility of the product, increasing the yield. Washing with a non-polar solvent like diethyl ether removes any remaining organic impurities without dissolving the desired salt product.

-

Part 3: Applications in Research and Drug Development

The value of this compound lies in its application as a versatile building block and its inherent biological potential, which has been explored in several key areas.

Intermediate for Bioactive Heterocycles

This compound is a key precursor in the synthesis of more complex molecules, particularly nitrogen-containing heterocycles like pyrazoles and triazoles.[11] The semicarbazide moiety can undergo cyclization reactions to form these ring systems, which are privileged scaffolds in medicinal chemistry, appearing in drugs with anticancer, anti-inflammatory, and antimicrobial properties.[11][12][13]

Pharmacological Potential

Derivatives of 4-(4-Chlorophenyl)semicarbazide have demonstrated significant potential in preclinical studies.

-

Anticonvulsant Activity: Research has shown that compounds derived from this scaffold exhibit potent anticonvulsant effects.[1] One study highlighted a derivative that provided 91.21% protection in the maximal electroshock (MES) test, a standard screening model for antiepileptic drugs.[1] The proposed mechanisms often involve the modulation of the GABAergic system, the primary inhibitory neurotransmitter system in the brain, or the inhibition of voltage-gated sodium and calcium channels, which helps stabilize neuronal firing.[14]

-

Enzyme Inhibition: The molecule has been identified as an inhibitor of butyrylcholinesterase (BuChE) and has been studied for its interactions with monoamine oxidases (MAOs).[1] The inhibition of these enzymes is a therapeutic strategy for neurological disorders like Alzheimer's disease and depression, respectively.

-

Anticancer Research: Preliminary in-vitro studies have indicated that 4-(4-Chlorophenyl)semicarbazide can inhibit the proliferation of human pancreatic and gastric cancer cell lines.[1] The observed mechanism appears to involve the induction of apoptosis (programmed cell death), making it an interesting lead for further oncology research.[1]

Caption: Potential mechanisms of action for derived bioactive compounds.

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety.

-

Hazard Profile: The compound is classified as toxic.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling should be performed inside a certified chemical fume hood to avoid inhalation.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a compound of significant scientific interest. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an indispensable tool for synthetic chemists. Furthermore, the demonstrated biological potential of its derivatives in anticonvulsant, enzyme inhibition, and anticancer research underscores its importance for professionals in drug discovery and development. A thorough understanding of its chemistry and applications, as outlined in this guide, is essential for leveraging its full potential in advancing scientific innovation.

References

-

International Journal of Novel Research and Development. (n.d.). Synthesis, Mechanism of Action And Characterization of Semicarbazide. Retrieved from [Link]

-

Wikipedia. (n.d.). Semicarbazide. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Muthukkumar, M. et al. (2018). Synthesis, characterization and computational studies of semicarbazide derivative. Journal of Molecular Structure. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). The Reactions of Aldehydes and Ketones with Amines and Amine Derivatives. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). New Reaction Products of Acetylacetone with Semicarbazide Derivatives. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Chlorophenylhydrazine HCl: Applications in Research and Industry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Applications of 4-Chlorophenylhydrazine Hydrochloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of semicarbazide hydrochloride. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Facile one-pot synthesis of 4-substituted semicarbazides. Retrieved from [Link]

-

YouTube. (2022). SEMICARBAZIDE HYDROCHLORIDE SYNTHESIS. #ncchem. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound CAS#: 124700-01-2 [amp.chemicalbook.com]

- 3. This compound | 124700-01-2 [chemicalbook.com]

- 4. This compound | C7H9Cl2N3O | CID 2757858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 124700-01-2: 4-(4-Chlorophenyl)semicarbazide hydrochlo… [cymitquimica.com]

- 6. This compound CAS#: 124700-01-2 [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Semicarbazide - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. Semicarbazide Hydrochloride Online | Semicarbazide Hydrochloride Manufacturer and Suppliers [scimplify.com]

- 14. ijnrd.org [ijnrd.org]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Chlorophenyl)semicarbazide Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Scaffold in Medicinal Chemistry

4-(4-Chlorophenyl)semicarbazide hydrochloride is a semicarbazide derivative that has emerged as a compound of significant interest in the landscape of drug discovery and organic synthesis.[1] Its structural architecture, featuring a semicarbazide core linked to a 4-chlorophenyl moiety, provides a versatile scaffold for the synthesis of a wide array of bioactive molecules.[1] This guide offers a comprehensive exploration of its core physicochemical properties, analytical characterization, synthesis, and applications, providing researchers with the foundational knowledge required to effectively utilize this compound in their work. Its role as a key intermediate is particularly notable in the development of agents with anticonvulsant and enzyme-inhibiting properties.[1]

Core Physicochemical & Structural Identifiers

A precise understanding of a compound's fundamental properties is the bedrock of its application in research. The key identifiers and physical characteristics of this compound are summarized below for efficient reference.

| Property | Value | Source |

| IUPAC Name | 1-amino-3-(4-chlorophenyl)urea;hydrochloride | [2] |

| CAS Number | 124700-01-2 | [1][2][3][4][5] |

| Molecular Formula | C₇H₉Cl₂N₃O | [2][3][4][5] |

| Molecular Weight | 222.07 g/mol | [1][2][3][5] |

| Melting Point | 218–220°C (with decomposition)[1] or 260-262°C (with decomposition)[3][4][5][6] | [1][3][4][5][6] |

| Appearance | White to off-white crystalline solid | [7] |

| InChI Key | LUJMEZGXXZCWCF-UHFFFAOYSA-N | [1][2] |

| Solubility | Soluble in water and various organic solvents.[7][8] | [7][8] |

Note: Discrepancies in reported melting points may arise from different analytical conditions or sample purity.

Synthesis and Purification: A Methodological Overview

The predominant method for synthesizing this compound involves the acid-catalyzed condensation of 4-chlorobenzaldehyde with semicarbazide hydrochloride.[1] This reaction is a classic example of imine formation followed by rearrangement, a cornerstone of organic synthesis.

Synthesis Protocol: Acid-Catalyzed Condensation

The reaction proceeds through a nucleophilic addition of the primary amino group of semicarbazide to the carbonyl carbon of the aldehyde, followed by a dehydration step to yield the final product.[1]

Typical Reaction Conditions:

-

Reactants: 4-Chlorobenzaldehyde and Semicarbazide Hydrochloride (typically in a 1:1.2 molar ratio to drive the reaction to completion).[1]

-

Solvent System: An ethanol-water mixture (e.g., 3:1 v/v) is commonly employed to balance the solubility of the reactants and facilitate crystallization of the product.[1]

-

Catalyst: A weak acid, such as glacial acetic acid, or a buffer like sodium acetate (pH 4.5–5.5) is used to catalyze the dehydration step without excessively protonating the amine nucleophile.[1]

-

Temperature & Time: The reaction is typically conducted under reflux at 60–70°C for 4–6 hours.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H9Cl2N3O | CID 2757858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 124700-01-2 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 124700-01-2 [chemicalbook.com]

- 6. This compound CAS#: 124700-01-2 [amp.chemicalbook.com]

- 7. CAS 124700-01-2: 4-(4-Chlorophenyl)semicarbazide hydrochlo… [cymitquimica.com]

- 8. Bot Verification [rasayanjournal.co.in]

4-(4-Chlorophenyl)semicarbazide Hydrochloride: A Comprehensive Technical Guide on its Molecular Structure, Synthesis, and Application in Drug Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4-(4-Chlorophenyl)semicarbazide hydrochloride, a pivotal chemical intermediate in the synthesis of bioactive compounds. We delve into its core molecular and physical characteristics, outline detailed synthesis and analytical validation protocols, and explore its significant applications in medicinal chemistry, particularly in the development of anticonvulsant and neuroprotective agents. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals, offering field-proven insights and methodologies to leverage this compound's full potential.

Part 1: Core Physicochemical Properties and Molecular Structure

This compound is a derivative of semicarbazide distinguished by a 4-chlorophenyl substituent.[1] This structural feature, particularly the halogenated aromatic ring, significantly enhances its biological reactivity and makes it a valuable building block in medicinal chemistry.[1] It typically presents as a white to off-white crystalline solid, which is soluble in water and various organic solvents.[2][3]

Key Properties

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 124700-01-2 | [1][4][5] |

| Molecular Formula | C₇H₉Cl₂N₃O | [4][5][6] |

| Molecular Weight | 222.07 g/mol | [4][5][6][7] |

| Melting Point | 260-262°C (with decomposition) | [4][5][6] |

| Appearance | White to off-white crystalline solid | [2] |

| Synonyms | 1-amino-3-(4-chlorophenyl)urea hydrochloride | [4] |

Molecular Structure

The structure combines a semicarbazide backbone with a chlorinated aromatic ring, which is crucial for its interaction with various biological targets like enzymes and proteins.[1]

Caption: 2D structure of this compound.

Part 2: Synthesis and Manufacturing

The synthesis of this compound is critical for ensuring high purity and yield, which are paramount for its subsequent use in pharmaceutical development. The most common and well-documented method involves an acid-catalyzed condensation reaction.

Primary Synthesis Route: Acid-Catalyzed Condensation

The most widely reported method involves the condensation of 4-chlorobenzaldehyde with semicarbazide hydrochloride.[1] This reaction proceeds through a nucleophilic addition of the amino group from the semicarbazide to the aldehyde's carbonyl group, followed by a dehydration step to form the final product.[1]

Caption: Workflow for the primary synthesis route.

Experimental Protocol:

-

Reactant Preparation: Dissolve 4-chlorobenzaldehyde (1 molar equivalent) in an ethanol-water solvent mixture (e.g., 3:1 v/v).

-

Addition: To this solution, add semicarbazide hydrochloride (1.2 molar equivalents) to drive the reaction to completion.[1]

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-5%) or a sodium acetate buffer to maintain a pH of 4.5-5.5.[1]

-

Reaction: Heat the mixture under reflux at 60-70°C for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1]

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then further to 0-5°C to induce precipitation of the product.

-

Purification: Collect the solid product by filtration, wash with cold ether to remove any unreacted aldehyde, and recrystallize from ethanol to achieve high purity.[1]

Alternative Synthesis Route: Diazotization-Reduction

An alternative method, often found in patent literature, involves a multi-step process starting from 4-chloroaniline.[1]

-

Diazotization: 4-chloroaniline is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (5–10°C) to form a diazonium salt.[1]

-

Reduction: The diazonium salt is then reduced, for example with ammonium sulfite, to yield 4-chlorophenylhydrazine.[1]

-

Semicarbazide Formation: The resulting hydrazine is reacted with a urea derivative under basic conditions to form the final 4-(4-chlorophenyl)semicarbazide product.[1]

Part 3: Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stability of this compound, ensuring it meets the stringent quality standards required for pharmaceutical applications.

Caption: Standard analytical workflow for quality control.

Summary of Analytical Techniques

The following table summarizes the key analytical methods employed for the validation of this compound.

| Technique | Purpose | Key Data Points / Expected Results | Reference |

| Melting Point | Purity Assessment | Sharp range of 218–220°C or 260-262°C (with decomposition) | [1][4] |

| TLC | Preliminary Purity Check | Single spot; Rƒ = 0.45 (ethyl acetate:hexane 1:1) | [1] |

| UV-Vis Spectroscopy | Confirm Aromatic System | Confirms π→π* transitions characteristic of the chlorophenyl group | [1] |

| IR Spectroscopy | Functional Group ID | ~3270 cm⁻¹ (N–H stretch), ~1658 cm⁻¹ (C=O stretch) | [1] |

| ¹H-NMR | Structural Elucidation | δ 8.21 (s, 1H, NH), 7.45 (d, J=8.4 Hz, 2H, Ar–H) in DMSO-d6 | [1] |

| RP-HPLC | Purity & Impurity Profile | High-resolution separation of the main compound from isomers and starting materials | [3][8] |

Sample Protocol: RP-HPLC for Purity Analysis

This protocol is a representative method for determining the purity of this compound and quantifying potential process-related impurities.[3][9]

-

System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[9]

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

-

Mobile Phase: An isocratic mixture of methanol and water (e.g., 70:30 v/v).[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection Wavelength: 285 nm.[9]

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

-

Injection Volume: 20 µL.

-

Analysis: The method should effectively separate the main peak from potential impurities such as 4-chloroaniline and positional isomers.[3] The purity is calculated based on the relative peak area.

Part 4: Applications in Research and Drug Development

The unique structure of this compound makes it a versatile precursor for compounds with a wide range of biological activities. The presence of the chlorophenyl group is often critical for enhancing potency and modulating selectivity towards specific biological targets.[1]

Anticonvulsant Activity

Semicarbazides featuring halogenated aryl groups have demonstrated significant anticonvulsant effects. Derivatives of 4-(4-chlorophenyl)semicarbazide show promising activity in maximal electroshock (MES) tests, a standard preclinical model for epilepsy.[1] Notably, these compounds can exhibit a high protective index (PI), indicating a favorable safety margin between the therapeutic dose and a dose causing neurotoxicity.[1]

Enzyme Inhibition

This compound and its derivatives are potent inhibitors of several key enzymes implicated in neurological disorders.

-

Cholinesterases (AChE & BuChE): Compound 17, a 4-(4-chlorophenyl)semicarbazide derivative, shows superior inhibition of Butyrylcholinesterase (BuChE) with an IC₅₀ value of 0.024 µM, significantly more potent than the reference drug tacrine.[1] The 4-chlorophenyl moiety is believed to enhance hydrophobic interactions within the enzyme's active site.[1]

-

Monoamine Oxidases (MAO): The semicarbazide scaffold can be modified to achieve selective inhibition of MAO-A or MAO-B, enzymes that are key targets in the treatment of depression and neurodegenerative diseases like Parkinson's.[1]

Anticancer Research

Preliminary studies indicate that 4-(4-Chlorophenyl)semicarbazide may possess anticancer properties. In vitro assays have shown that the compound can significantly inhibit the proliferation of human cancer cell lines and induce apoptosis (programmed cell death) through caspase activation pathways.[1]

Summary of Biological Activity

| Target / Application | Key Findings | Reference |

| Anticonvulsant | High protective index (>3.3) in MES tests, indicating a favorable safety profile. | [1] |

| BuChE Inhibition | Superior potency (IC₅₀ = 0.024 µM) compared to reference drugs. | [1] |

| MAO Inhibition | The scaffold allows for modification to achieve selective MAO-A/B inhibition. | [1] |

| Anticancer | Demonstrates inhibition of cell proliferation and induction of apoptosis in cancer cell lines. | [1] |

Part 5: Safety, Handling, and Storage

Due to its potential toxicity, strict safety protocols must be followed when handling this compound.

Hazard Identification

The compound is classified as hazardous and requires careful handling.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7] It is also classified as toxic if swallowed.[10]

Handling and Personal Protective Equipment (PPE)

All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Precautions: Ensure adequate ventilation. Avoid dust formation.[10]

-

Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[10]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[10]

-

Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a NIOSH/MSHA-approved particulate respirator.[10][11]

First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor. Do not induce vomiting.[10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[10]

-

If on Skin: Remove contaminated clothing and wash the skin thoroughly with soap and water.[12]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[11]

Storage and Disposal

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up and away from incompatible materials, such as strong oxidizing agents.[10][12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is a chemical intermediate of significant value to the scientific and pharmaceutical communities. Its well-defined molecular structure, reliable synthesis routes, and the potent biological activity of its derivatives make it a cornerstone for the development of novel therapeutics, particularly in the fields of neurology and oncology. This guide provides the foundational knowledge and practical protocols necessary for researchers to handle, analyze, and utilize this compound safely and effectively, paving the way for future innovations in drug discovery.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

New Jersey Department of Health. (1999). Hazard Summary - Semicarbazide Hydrochloride. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Synthesis and Pharmacology of Novel Antidepressant Agents. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Facile one-pot synthesis of 4-substituted semicarbazides. Retrieved from [Link]

-

RASĀYAN Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from [Link]

-

International Journal of Research in Pharmacy and Chemistry. (n.d.). Development and validation of stability indicating liquid chromatographic method of a semicarbazone derivative. Retrieved from [Link]

-

YouTube. (2022). Semicarbazide Hydrochloride Synthesis. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. Retrieved from [Link]

-

ResearchGate. (2024). Green Synthesis and Analytical Technique for the Separation of Substituted Chlorophenyl Hydrazine Isomers by Reverse Phase HPLC Method. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 124700-01-2: 4-(4-Chlorophenyl)semicarbazide hydrochlo… [cymitquimica.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. This compound CAS#: 124700-01-2 [amp.chemicalbook.com]

- 5. This compound CAS#: 124700-01-2 [m.chemicalbook.com]

- 6. This compound | 124700-01-2 [chemicalbook.com]

- 7. This compound | C7H9Cl2N3O | CID 2757858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijrpc.com [ijrpc.com]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. nj.gov [nj.gov]

theoretical mechanism of action of 4-(4-Chlorophenyl)semicarbazide hydrochloride

An In-Depth Technical Guide to the Theoretical Mechanism of Action of 4-(4-Chlorophenyl)semicarbazide Hydrochloride

Executive Summary

This compound is a synthetic compound belonging to the semicarbazide class of molecules, which are recognized for their diverse biological activities. This guide provides a comprehensive analysis of its theoretical mechanism of action, primarily focusing on its role as a potent inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), an enzyme identical to Vascular Adhesion Protein-1 (VAP-1). Inhibition of this dual-function protein is central to the compound's significant anti-inflammatory and oxidative stress-modulating effects. Furthermore, this document explores pleiotropic activities, including potent butyrylcholinesterase (BuChE) inhibition, robust anticonvulsant properties, and preliminary anticancer and antimicrobial effects. By synthesizing data from enzymatic assays, molecular docking studies, and cellular models, this guide elucidates the molecular interactions and downstream signaling consequences that define the pharmacological profile of this compound for researchers and drug development professionals.

Introduction: The Semicarbazide Scaffold in Medicinal Chemistry

The semicarbazide scaffold, characterized by the formula OC(NH₂)(N₂H₃), is a cornerstone in medicinal chemistry due to its unique structural properties.[1] The presence of multiple hydrogen bond donors and acceptors allows molecules incorporating this moiety to form strong and specific interactions with biological targets.[2] This has led to the development of a wide array of bioactive compounds with therapeutic applications, including anticonvulsant, anticancer, antimicrobial, and anti-inflammatory agents.[2][3] this compound, featuring a chlorinated aromatic ring, represents a strategic modification of this scaffold designed to enhance potency and target selectivity.[4] This guide will dissect the theoretical underpinnings of its primary and secondary mechanisms of action.

Chemical Identity:

-

IUPAC Name: 1-amino-3-(4-chlorophenyl)urea hydrochloride[5]

-

CAS Number: 124700-01-2[6]

-

Molecular Formula: C₇H₉Cl₂N₃O

-

Molecular Weight: 222.07 g/mol [6]

Primary Mechanism of Action: Dual Inhibition of SSAO/VAP-1

The most well-substantiated mechanism of action for this compound is the inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[7][8] This enzyme is a key player in inflammation and is expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes.[9][10][11]

The Dual-Function Nature of the SSAO/VAP-1 Target

SSAO/VAP-1 is a multifunctional protein with two distinct and critical roles in pathophysiology:

-

Enzymatic Activity: As a copper-containing amine oxidase, SSAO catalyzes the oxidative deamination of primary amines (e.g., methylamine, aminoacetone).[7][12] This reaction produces the corresponding aldehyde, ammonia, and hydrogen peroxide (H₂O₂).[10][11] The accumulation of these products, particularly cytotoxic aldehydes and the reactive oxygen species H₂O₂, contributes significantly to oxidative stress, endothelial damage, and the progression of inflammatory diseases and diabetic complications.[7][12][13]

-

Adhesive Function: As VAP-1, the protein functions as an adhesion molecule that mediates the trafficking and transmigration of leukocytes (white blood cells) from the bloodstream into tissues during an inflammatory response.[13][14] This process is dependent on its enzymatic activity.[8]

Figure 1: Dual functions of the SSAO/VAP-1 protein.

Molecular Mechanism of Inhibition

Semicarbazides are classic inhibitors of SSAO. The mechanism involves the nucleophilic attack by the terminal hydrazine nitrogen of the semicarbazide onto the enzyme's topaquinone (TPQ) cofactor, which is essential for catalytic activity.[11] This interaction forms a covalent adduct, leading to potent and often irreversible inhibition of the enzyme.[15] The 4-chlorophenyl group on the molecule is critical for enhancing this activity. Molecular docking studies suggest this lipophilic group forms strong hydrophobic interactions within the active site of the enzyme, increasing the compound's affinity and inhibitory potency compared to unsubstituted semicarbazide.[4]

Downstream Consequences of SSAO/VAP-1 Inhibition

By inhibiting both functions of SSAO/VAP-1, this compound is predicted to exert significant therapeutic effects:

-

Reduction of Oxidative Stress: Inhibition of the enzyme's catalytic activity directly reduces the production of pro-inflammatory hydrogen peroxide and cytotoxic aldehydes.[13][14]

-

Anti-inflammatory Action: Blocking the enzyme prevents the adhesion and migration of leukocytes across the vascular endothelium, thereby suppressing the inflammatory cascade at a critical early step.[8][14]

Figure 2: Downstream effects of SSAO/VAP-1 inhibition.

Pleiotropic Mechanisms and Activities

Beyond its primary action on SSAO/VAP-1, this compound and its derivatives exhibit a range of other biological activities, suggesting multiple mechanisms of action.

Anticonvulsant Properties

Semicarbazides with halogenated aryl groups demonstrate significant anticonvulsant effects.[4] Studies using the maximal electroshock (MES) test, a standard preclinical model for generalized tonic-clonic seizures, show that these compounds offer substantial protection with a favorable safety profile.[4][16] The proposed mechanisms include the modulation of voltage-gated sodium or calcium ion channels to reduce neuronal hyperexcitability or the enhancement of inhibitory neurotransmission via the GABAergic system.[17]

Table 1: Anticonvulsant and Cholinesterase Inhibitory Activity

| Compound Name | Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 4-(4-Chlorophenyl)semicarbazide | Anticonvulsant | MES ED₅₀ | 30 mg/kg | [4] |

| 4-(4-Chlorophenyl)semicarbazide | Neurotoxicity | TD₅₀ | >100 mg/kg | [4] |

| 4-(4-Chlorophenyl)semicarbazide | Safety | Protective Index (PI) | >3.3 | [4] |

| 4-(4-Chlorophenyl)semicarbazide | Enzyme | BuChE IC₅₀ | 0.024 µM | [4] |

| Tacrine (Reference) | Enzyme | BuChE IC₅₀ | 0.15 µM |[4] |

Cholinesterase Inhibition

The compound is a potent inhibitor of butyrylcholinesterase (BuChE), with an IC₅₀ value significantly lower than that of the reference drug tacrine.[4] Its selectivity for BuChE over acetylcholinesterase (AChE) is noteworthy. Molecular docking studies indicate that the 4-chlorophenyl moiety facilitates strong hydrophobic interactions with the peripheral anionic site of the BuChE enzyme, contributing to its high affinity and inhibitory power.[4]

Anticancer and Antimicrobial Potential

Preliminary studies have highlighted the potential of 4-(4-Chlorophenyl)semicarbazide and related structures as anticancer and antimicrobial agents.

-

Anticancer: The compound has been shown to inhibit the proliferation of human pancreatic and gastric cancer cell lines and induce apoptosis (programmed cell death).[4] The proposed molecular targets for related semicarbazide and thiosemicarbazide compounds include topoisomerase II and cathepsin B, enzymes crucial for DNA replication and cellular degradation, respectively.[2][18][19]

-

Antimicrobial: In vitro studies have demonstrated inhibitory activity against bacteria such as E. coli and S. aureus.[4] For a related class of thiosemicarbazides, the mechanism is believed to involve the inhibition of bacterial topoisomerase IV, an enzyme essential for DNA replication in bacteria.[20]

Experimental Protocols and Validation

Validating the theoretical mechanisms of action requires robust experimental methodologies. The following protocols outline key assays for assessing the primary activities of this compound.

Protocol: In Vitro SSAO/VAP-1 Enzymatic Inhibition Assay

This protocol describes a method to quantify the inhibition of SSAO's amine oxidase activity.

-

Reagents & Materials: Recombinant human SSAO/VAP-1, benzylamine (substrate), Amplex® Red reagent, horseradish peroxidase (HRP), this compound, assay buffer (e.g., 50 mM sodium phosphate, pH 7.4), 96-well microplate.

-

Compound Preparation: Prepare a stock solution of the inhibitor in DMSO. Perform serial dilutions in assay buffer to create a range of test concentrations.

-

Assay Procedure:

-

Add 50 µL of assay buffer containing SSAO/VAP-1 enzyme to each well of a 96-well plate.

-

Add 25 µL of the inhibitor dilution (or buffer for control) to the wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Prepare a reaction mixture containing benzylamine, Amplex® Red, and HRP.

-

Initiate the reaction by adding 25 µL of the reaction mixture to each well.

-

Incubate the plate at 37°C, protected from light.

-

-

Data Acquisition: Measure the fluorescence (excitation ~530 nm, emission ~590 nm) at regular intervals using a microplate reader. The rate of fluorescence increase is proportional to H₂O₂ production and thus SSAO activity.

-

Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the control. Plot the data and determine the IC₅₀ value using non-linear regression.

Figure 3: Workflow for SSAO/VAP-1 enzymatic inhibition assay.

Conclusion and Future Directions

The is multifaceted, with the inhibition of the dual-function SSAO/VAP-1 enzyme being its most prominent and well-supported activity. This primary mechanism positions the compound as a promising candidate for therapies targeting inflammation and conditions associated with oxidative stress. Furthermore, its significant anticonvulsant and BuChE inhibitory activities suggest a broader pharmacological profile that warrants further investigation for neurodegenerative and neurological disorders.

Future research should focus on:

-

In Vivo Efficacy: Evaluating the compound in animal models of inflammatory diseases (e.g., arthritis, inflammatory bowel disease) and epilepsy to confirm its therapeutic potential.

-

Target Deconvolution: Utilizing advanced proteomics and genetic approaches to definitively identify the contribution of each potential target (SSAO, BuChE, ion channels, topoisomerases) to the overall observed phenotype in a cellular and organismal context.

-

Pharmacokinetics and Safety: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies to establish a complete preclinical safety and dosing profile.

By elucidating these complex mechanisms, the scientific community can better harness the therapeutic potential of this compound and its derivatives.

References

-

Petter, L., et al. (1990). Selective inhibitors of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) activity in mammalian tissues. PubMed. Retrieved from [Link]

-

Weston, C., et al. (2005). Design, Synthesis, and Biological Evaluation of Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors with Anti-inflammatory Activity. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

-

Patsnap Synapse. (2024). What are VAP-1 inhibitors and how do they work?. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Therapeutic Potential of Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: Current Medicinal Chemistry and Emerging Opportunities. Retrieved from [Link]

-

Das, D., et al. (2025). Therapeutic Potential of Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: Current Medicinal Chemistry and Emerging Opportunities. PubMed. Retrieved from [Link]

-

Saczewski, J., et al. (2011). Synthesis and structure-activity relationship studies of 4-arylthiosemicarbazides as topoisomerase IV inhibitors with Gram-positive antibacterial activity. Search for molecular basis of antibacterial activity of thiosemicarbazides. PubMed. Retrieved from [Link]

-

Mizuno, K., et al. (2021). Inhibition of vascular adhesion protein-1 enhances the anti-tumor effects of immune checkpoint inhibitors. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, molecular modelling and antibacterial activity of 4-aryl-thiosemicarbazides. Retrieved from [Link]

-

Wikipedia. (n.d.). Primary-amine oxidase. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization & biological evaluation of newer 4-(4-substituted aryl) semicarbazones as anticonvulsant and anti-microbial agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, molecular modelling and antibacterial activity of 4-aryl-thiosemicarbazides. Retrieved from [Link]

-

Khan, S., et al. (n.d.). Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides. PMC - NIH. Retrieved from [Link]

-

Boomsma, F., et al. (2005). Semicarbazide-sensitive amine oxidase (SSAO): from cell to circulation. Med Sci Monit. Retrieved from [Link]

-

ResearchGate. (n.d.). Inhibition of bovine lung semicarbazide-sensitive amine oxidase (SSAO) by some hydrazine derivatives. Retrieved from [Link]

-

Kumar, A., et al. (2025). Synthesis, in vitro, and in silico studies of 4-chlorophenyl-sulfonyl Indole based thiosemicarbazones as competitive α-glucosidase inhibitors. NIH. Retrieved from [Link]

-

IJNRD. (n.d.). Synthesis, Mechanism of Action And Characterization of Semicarbazide. Retrieved from [Link]

-

Wujec, M., et al. (n.d.). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Semicarbazide. Retrieved from [Link]

-

Yogeeswari, P., et al. (2004). 4-sulphamoylphenyl semicarbazones with anticonvulsant activity. PubMed. Retrieved from [Link]

-

Saraiva, L., et al. (2021). Neuroprotective Effect of 3-[(4-Chlorophenyl)selanyl]-1-methyl-1H-indole on Hydrogen Peroxide-Induced Oxidative Stress in SH-SY5Y Cells. PubMed. Retrieved from [Link]

Sources

- 1. Semicarbazide - Wikipedia [en.wikipedia.org]

- 2. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. This compound CAS#: 124700-01-2 [amp.chemicalbook.com]

- 6. This compound | 124700-01-2 [chemicalbook.com]

- 7. Selective inhibitors of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) activity in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Therapeutic Potential of Vascular Adhesion Protein‐1 (VAP‐1)/Semicarbazide‐Sensitive Amine Oxidase (SSAO) Inhibitors: Current Medicinal Chemistry and Emerging Opportunities | Semantic Scholar [semanticscholar.org]

- 10. Therapeutic Potential of Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: Current Medicinal Chemistry and Emerging Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. repub.eur.nl [repub.eur.nl]

- 12. Primary-amine oxidase - Wikipedia [en.wikipedia.org]

- 13. What are VAP-1 inhibitors and how do they work? [synapse.patsnap.com]

- 14. scbt.com [scbt.com]

- 15. researchgate.net [researchgate.net]

- 16. 4-sulphamoylphenyl semicarbazones with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijnrd.org [ijnrd.org]

- 18. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Buy 4-Chlorobenzaldehyde semicarbazone (EVT-1193051) | 5315-86-6 [evitachem.com]

- 20. Synthesis and structure-activity relationship studies of 4-arylthiosemicarbazides as topoisomerase IV inhibitors with Gram-positive antibacterial activity. Search for molecular basis of antibacterial activity of thiosemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Synthesis Protocol: 4-(4-Chlorophenyl)semicarbazide Hydrochloride

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 4-(4-Chlorophenyl)semicarbazide hydrochloride (CAS No: 124700-01-2). This compound is a valuable intermediate in medicinal chemistry, serving as a key building block for molecules with potential neurological and anticonvulsant activities.[1] The protocol herein details a robust and reproducible synthetic method starting from 4-chlorophenyl isocyanate and hydrazine hydrate. We delve into the mechanistic rationale behind the procedural steps, present a full characterization data profile, and outline critical safety protocols required for handling the hazardous reagents involved. This guide is intended for researchers and professionals in chemical synthesis and drug development.

Introduction and Scientific Context

4-(4-Chlorophenyl)semicarbazide and its derivatives represent a class of compounds with significant interest in pharmacology. The semicarbazide motif is a versatile scaffold found in numerous bioactive molecules.[2][3] Specifically, the introduction of a 4-chlorophenyl group can confer potent biological activity. Research has highlighted the role of these compounds as inhibitors of enzymes such as butyrylcholinesterase (BuChE), suggesting potential applications in the management of neurodegenerative diseases.[1] Furthermore, halogenated aryl semicarbazides have demonstrated notable anticonvulsant effects in preclinical models.[1]

The synthesis of this compound via the reaction of an isocyanate with hydrazine is a classic, efficient, and scalable approach to forming the core urea-like linkage.[2][4] The subsequent conversion to the hydrochloride salt enhances the compound's stability and aqueous solubility, which is often advantageous for downstream applications and biological screening.[5] This document provides a detailed, field-tested protocol for this synthesis.

Reaction Scheme and Mechanism

The synthesis proceeds in two main stages:

-

Nucleophilic Addition: The terminal nitrogen of hydrazine hydrate, acting as a potent nucleophile, attacks the highly electrophilic carbonyl carbon of the 4-chlorophenyl isocyanate. This forms the stable 4-(4-chlorophenyl)semicarbazide free base.

-

Acid-Base Reaction: The semicarbazide free base is then treated with hydrochloric acid to form the stable, crystalline hydrochloride salt.

Diagram of the reaction scheme:

Caption: Reaction scheme for the synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale synthesis yielding a high-purity product.

Materials and Equipment

-

Reagents:

-

4-Chlorophenyl isocyanate (≥98% purity)

-

Hydrazine hydrate (55-64% solution)

-

Dichloromethane (DCM), anhydrous

-

Ethanol, absolute

-

Hydrochloric acid, concentrated (37%)

-

-

Equipment:

-

Three-neck round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Reflux condenser

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

-

pH paper or meter

-

Step-by-Step Procedure

Step 1: Formation of 4-(4-Chlorophenyl)semicarbazide (Free Base)

-

Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure the entire apparatus is dry.

-

In the flask, dissolve 10.0 g (65.1 mmol) of 4-chlorophenyl isocyanate in 100 mL of anhydrous dichloromethane.[2][3]

-

Begin stirring the solution and cool the flask to 0°C using an ice bath.

-

In the dropping funnel, prepare a solution of 3.6 mL (71.6 mmol, 1.1 equivalents) of hydrazine hydrate in 20 mL of dichloromethane.

-

Add the hydrazine hydrate solution dropwise to the stirred isocyanate solution over a period of 30-45 minutes. Causality Note: This slow, chilled addition is critical to control the highly exothermic reaction, preventing the formation of unwanted side products.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction proceeds to completion. A white precipitate of the free base will form.

Step 2: Conversion to Hydrochloride Salt and Isolation

-

Cool the reaction mixture again in an ice bath.

-

Slowly add 6.5 mL of concentrated hydrochloric acid dropwise. Vigorous gas evolution (HCl vapor) may occur. Expertise Note: This step protonates the basic nitrogen atoms of the semicarbazide, forming the hydrochloride salt which has lower solubility in DCM, promoting precipitation.

-

Stir the resulting thick slurry at 0°C for 30 minutes.

-

Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with two 20 mL portions of cold dichloromethane to remove any unreacted starting materials or soluble impurities.

-

Dry the crude product under vacuum.

Purification by Recrystallization

-

Transfer the crude solid to a 250 mL Erlenmeyer flask.

-

Add a minimal amount of boiling absolute ethanol to dissolve the solid completely. Trustworthiness Note: Using the minimum volume of hot solvent is key to maximizing recovery yield upon cooling.

-

Allow the solution to cool slowly to room temperature, during which needle-like crystals should form.

-

For maximum yield, place the flask in an ice bath for 30 minutes to complete the crystallization process.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60°C to a constant weight. A typical yield is 85-95%.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉Cl₂N₃O | [6][7][8] |

| Molecular Weight | 222.07 g/mol | [1][6][8] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 260-262°C (with decomposition) | [8][9][10] |

| Infrared (IR) ν (cm⁻¹) | ~3300-3100 (N-H stretching), ~1680 (C=O stretching, urea), ~1590 (C=C aromatic), ~830 (para-substituted benzene) | |

| ¹H NMR (DMSO-d₆) δ (ppm) | Signals corresponding to aromatic protons, N-H protons of the semicarbazide moiety. | |

| Mass Spec (ESI+) m/z | Calculated for C₇H₈ClN₃O [M-Cl-H]⁺, found corresponding peak. |

Critical Safety and Handling Protocols

Authoritative Grounding: The reagents used in this synthesis are hazardous. Strict adherence to safety protocols is mandatory. All operations must be performed inside a certified chemical fume hood.

Reagent-Specific Hazards

-

4-Chlorophenyl isocyanate (CAS: 104-12-1):

-

Toxicity: Highly toxic and potentially fatal if inhaled.[11][12] Harmful if swallowed.[11]

-

Irritation: Causes severe irritation to the skin, eyes, and respiratory tract.[11][12][13] It is a lachrymator.[11][13]

-

Sensitization: May cause allergic skin and respiratory reactions upon repeated exposure.[11][12]

-

Handling: Wear nitrile gloves, chemical splash goggles, a face shield, and a lab coat. It is moisture-sensitive and should be handled under an inert atmosphere if possible.[11][12]

-

-

Hydrazine Hydrate (CAS: 7803-57-8):

-

Toxicity: Acutely toxic, corrosive, a suspected carcinogen, and a reproductive toxin.[14][15][16] Can be fatal if inhaled and is readily absorbed through the skin.[15][17]

-

Handling: Use extreme caution. A comprehensive PPE strategy is mandatory, including chemical-resistant gloves, splash-proof goggles, and a face shield.[14][16]

-

Workflow Safety Diagram

Sources

- 1. benchchem.com [benchchem.com]

- 2. Facile one-pot synthesis of 4-substituted semicarbazides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Facile one-pot synthesis of 4-substituted semicarbazides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. CAS 124700-01-2: 4-(4-Chlorophenyl)semicarbazide hydrochlo… [cymitquimica.com]

- 6. This compound | C7H9Cl2N3O | CID 2757858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. This compound | 124700-01-2 [chemicalbook.com]

- 9. This compound CAS#: 124700-01-2 [amp.chemicalbook.com]

- 10. This compound CAS#: 124700-01-2 [m.chemicalbook.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. files.dep.state.pa.us [files.dep.state.pa.us]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. lanxess.com [lanxess.com]

experimental procedure for synthesizing semicarbazone derivatives

Application Note & Protocol

Topic: Experimental Procedure for Synthesizing Semicarbazone Derivatives For: Researchers, Scientists, and Drug Development Professionals

A Comprehensive Guide to the Synthesis, Purification, and Characterization of Semicarbazone Derivatives

This document provides a detailed protocol and technical insights for the synthesis of semicarbazone derivatives, a class of compounds with significant applications in medicinal chemistry and qualitative organic analysis. As imine derivatives formed from the condensation of aldehydes or ketones with semicarbazide, these molecules are pivotal intermediates and target compounds in drug development due to their wide-ranging pharmacological activities, including anticonvulsant, antimicrobial, anticancer, and antiviral properties.[1][2][3][4] This guide is designed to equip researchers with a robust procedural framework, grounded in chemical principles, to ensure successful and reproducible synthesis.

Core Principle: The Chemistry of Semicarbazone Formation

The synthesis of a semicarbazone is a classic condensation reaction between a carbonyl compound (aldehyde or ketone) and semicarbazide.[1][3] The reaction proceeds via a nucleophilic addition-elimination mechanism, culminating in the formation of a C=N double bond (an imine) and the elimination of a water molecule.[5][6]

The Reaction Mechanism: A Tale of Three Nitrogens

A critical aspect of this reaction is the regioselectivity of the nucleophilic attack. Semicarbazide possesses three nitrogen atoms, but only the terminal, more amine-like nitrogen (-NH2) acts as the effective nucleophile.[7] The two nitrogens adjacent to the carbonyl group are deactivated; their lone pairs of electrons are delocalized through resonance with the electron-withdrawing carbonyl group, significantly reducing their nucleophilicity.[7][8]

The mechanism can be summarized in two key stages:

-

Nucleophilic Addition: The lone pair of the terminal nitrogen atom of semicarbazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is often catalyzed by a weak acid, which protonates the carbonyl oxygen, making the carbon even more electrophilic.

-

Dehydration: The resulting tetrahedral intermediate, a carbinolamine, is unstable and eliminates a molecule of water to form the stable semicarbazone product.[8]

// Global layout settings {rank=source; Ketone; Semicarbazide;} } .enddot Caption: Mechanism of acid-catalyzed semicarbazone formation.

General Experimental Protocol

This protocol outlines a widely applicable method for synthesizing semicarbazones. It is designed to be a self-validating system, incorporating reaction monitoring and comprehensive product characterization.

Materials & Equipment

-

Reagents:

-

Aldehyde or Ketone (e.g., Acetophenone, Benzaldehyde)

-

Semicarbazide Hydrochloride (NH₂CONHNH₂·HCl)

-

Sodium Acetate (CH₃COONa) or other suitable base

-

Solvent: Ethanol, Methanol, or Aqueous Ethanol[9]

-

Deionized Water

-

TLC plates (e.g., Silica Gel 60 F₂₅₄)[10]

-

TLC Eluent (e.g., Ethyl Acetate/Hexane mixture)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and vacuum flask for filtration

-

Beakers and graduated cylinders

-

Melting point apparatus

-

Spectroscopic instruments (FTIR, NMR, MS)

-

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant nitrile gloves, and chemical safety goggles.[11][12]

-

Chemical Hazards: Semicarbazide hydrochloride is toxic if swallowed and is a suspected mutagen.[11][13][14] Handle this reagent exclusively within a certified chemical fume hood to avoid inhalation of dust.[11][14]

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.[11][15]

Step-by-Step Synthesis Workflow

-

Reagent Preparation (In-situ generation of free base):

-

In a round-bottom flask, dissolve 1.1 equivalents of semicarbazide hydrochloride and 1.5 equivalents of sodium acetate in a minimal amount of warm water.

-

Causality: Semicarbazide is typically supplied as its hydrochloride salt for stability. Sodium acetate acts as a base to neutralize the HCl, liberating the free semicarbazide base in situ, which is necessary for the nucleophilic attack.[9]

-

Add ethanol to this solution until it is nearly homogenous (a 1:1 ethanol/water mixture is common).

-

-

Reaction Initiation:

-

In a separate beaker, dissolve 1.0 equivalent of the aldehyde or ketone in a small amount of ethanol.

-

Add the carbonyl solution dropwise to the stirring semicarbazide solution at room temperature.

-

-

Reaction Execution & Monitoring:

-

Stir the mixture at room temperature or heat to reflux for 1-3 hours. The formation of a precipitate often indicates product formation.[9]

-

Causality: Ketones are generally less reactive than aldehydes and may require heating to facilitate the dehydration step and drive the reaction to completion.[16]

-

Protocol Validation: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[16][17] Spot the reaction mixture against the starting carbonyl compound. The reaction is complete when the starting material spot has disappeared.

-

-

Product Isolation and Purification:

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake sequentially with small portions of cold deionized water (to remove inorganic salts like NaCl) and then cold ethanol (to remove unreacted starting materials).

-

Purification: For high purity, recrystallize the crude product.[18] Dissolve the solid in a minimal amount of a hot solvent (ethanol is often suitable), then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization.[19][20] Collect the pure crystals by vacuum filtration.

-

Dry the purified crystals in a vacuum oven or desiccator. Calculate the percentage yield.

-

Reaction Condition Optimization

The optimal conditions for semicarbazone synthesis can vary depending on the reactivity of the carbonyl substrate. The following table provides starting points for optimization.

| Substrate Class | Typical Catalyst/Base | Solvent System | Temperature | Typical Time | Notes |

| Aromatic Aldehydes | Sodium Acetate | Aqueous Ethanol | Room Temp. | 1-2 hours | Generally reactive; reaction is often fast with high yield. |

| Aliphatic Aldehydes | Sodium Acetate | Aqueous Ethanol | Room Temp. | 1-2 hours | Highly reactive, may not require heating. |

| Aromatic Ketones | Acetic Acid (cat.) or NaOAc | Ethanol/Methanol | Reflux (60-80 °C) | 2-4 hours | Less reactive than aldehydes due to steric hindrance and electronic effects.[16] |

| Aliphatic Ketones | Acetic Acid (cat.) or NaOAc | Ethanol/Methanol | Reflux (60-80 °C) | 3-5 hours | Reactivity can be slow; may require longer reaction times or stronger acid catalysis.[9] |

| Solvent-Free [16][21] | None (Ball-milling) | None | Room Temp. - 90 °C | 30-60 min | An environmentally friendly alternative, particularly effective for aldehydes at room temp.[16][22] |

Product Characterization: Confirming Success

Rigorous characterization is essential to confirm the identity and purity of the synthesized semicarbazone derivative.

-

Melting Point: Pure semicarbazones are crystalline solids with sharp, characteristic melting points.[1][23] A broad melting range typically indicates impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify key functional groups.[18][24]

-

N-H stretch: 3150-3500 cm⁻¹ (often two bands)

-

C=O stretch (Amide I): ~1680 cm⁻¹

-

C=N stretch (Imine): ~1640 cm⁻¹

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information.[9][25][26]

-

¹H NMR: Look for characteristic signals for the N-H protons (often broad singlets) and the imine proton (-CH=N) if derived from an aldehyde (typically δ 8-9 ppm).

-

¹³C NMR: The imine carbon (C=N) signal appears around δ 140-160 ppm, and the amide carbonyl carbon (C=O) signal is found further downfield (~160-180 ppm).

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the product by identifying the molecular ion peak (M⁺).[18][27][28]

References

-

Semicarbazone formation. Química Organica.org. [Link]

-

Novel Semicarbazone Derivatives: Synthesis, Characterization, and Antidiabetic Activity Assessment. International Journal of Scientific Development and Research (IJSDR). [Link]

-

Synthesis and characterization of semicarbozone. SATHYABAMA INSTITUTE OF SCIENCE AND TECHNOLOGY. [Link]

-

Semicarbazone. Wikipedia. [Link]

-

Synthesis of Semicarbazones from Carbonyl Compounds under Solvent Free Conditions. Asian Journal of Chemistry. [Link]

-

Condensation of aldehydes and ketones with semicarbazide.HCl under solvent-free conditions. ResearchGate. [Link]

-

Semicarbazone derivatives and their pharmacological activities. Scholedge International Journal. [Link]

-

Efficient Synthesis and Deprotection of Semicarbazones under Solvent-Free Conditions. ResearchGate. [Link]

-

When semicarbazide reacts with a ketone (or aldehyde) to form semicarbazone... YouTube. [Link]

-

SEMICARBAZIDE HYDROCHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

-

SEMICARBAZONE: A VERSATILE THERAPEUTIC ANALOGUE AND IT`S PHARMACOLOGICAL EVALUATION. PharmaTutor. [Link]

-

Semicarbazones and thiosemicarbazones: Their wide pharmacological profile and clinical applications. ResearchGate. [Link]

-

VARIOUS APPLICATIONS OF CARBAZONE DERIVATIVES AND THEIR METAL COMPLEXES : A REVIEW. Connect Journals. [Link]

-

Procedure for Working with Semicarbazide Hydrochloride and Semicarbazide Hydrochloride-Treated Animals. University of Toronto Environmental Health and Safety. [Link]

-

A Convenient and Mild Procedure for the Synthesis of Hydrazones and Semicarbazones from Aldehydes or Ketones under Solvent-free Conditions. Semantic Scholar. [Link]

-

semicarbazone synthesis. YouTube. [Link]

-

Formation of semicarbazone. YouTube. [Link]

-

Synthesis of semicarbazones from carbonyl compounds under solvent free conditions. ResearchGate. [Link]

-

Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. [Link]

-

SEMICARBAZIDE HYDROCHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

-

Synthesis and anticonvulsant activity of some semicarbazone derivatives of some carbonyl compounds. International Journal of Sciences and Applied Research (IJSAR). [Link]

-

Recrystallization and melting point determination. Journal of Chemical Education. [Link]

-

Purification and characterization of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) from bovine lung. PubMed. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SEMICARABAZONE LIGAND. Sathyabama Institute of Science and Technology. [Link]

-

Recrystallization and Melting Point Determination. Semantic Scholar. [Link]

-

semicarbazone synthesis crystal: Topics by Science.gov. Science.gov. [Link]

-

THE. REACTIONS OP SEMICARBAZONES, THIOSBMICARBAZONBS AMD RELATED COMPOUNDS... University of Glasgow. [Link]

-

Synthesis, Characterization and Biological Activity Studies of Semicarbazone Ligand. Journal of Environmental Nanotechnology. [Link]

-

Applied Thin-Layer Chromatography: Best Practice and Avoidance of Mistakes. Second Edition. Wiley. [Link]

-

Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. [Link]

-

Spectroscopy. University of Colorado Boulder. [Link]

-

Thin–layer Chromatography (TLC). Analytical Toxicology. [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]

-

NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [Link]

Sources

- 1. Semicarbazone - Wikipedia [en.wikipedia.org]

- 2. Semicarbazone derivatives and their pharmacological activities [wisdomlib.org]

- 3. pharmatutor.org [pharmatutor.org]

- 4. researchgate.net [researchgate.net]

- 5. Semicarbazone formation [quimicaorganica.org]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 10. silicycle.com [silicycle.com]

- 11. ehs.utoronto.ca [ehs.utoronto.ca]

- 12. Semicarbazide Hydrochloride Online | Semicarbazide Hydrochloride Manufacturer and Suppliers [scimplify.com]

- 13. lobachemie.com [lobachemie.com]

- 14. fishersci.com [fishersci.com]

- 15. nj.gov [nj.gov]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

- 18. ijsdr.org [ijsdr.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mt.com [mt.com]

- 21. asianpubs.org [asianpubs.org]

- 22. researchgate.net [researchgate.net]

- 23. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 24. researchgate.net [researchgate.net]

- 25. nanoient.org [nanoient.org]

- 26. orgchemboulder.com [orgchemboulder.com]

- 27. lehigh.edu [lehigh.edu]

- 28. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

Application Notes and Protocols: Evaluating the Anticonvulsant Potential of 4-(4-Chlorophenyl)semicarbazide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Promise of Semicarbazones in Epilepsy

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain refractory to treatment, underscoring the urgent need for novel therapeutic agents with improved efficacy and safety profiles. The semicarbazones, a class of compounds synthesized from the condensation of semicarbazide with aldehydes or ketones, have emerged as a promising scaffold in anticonvulsant drug discovery.[1]

Extensive structure-activity relationship (SAR) studies have identified key pharmacophoric elements for the anticonvulsant activity of semicarbazones. These typically include a lipophilic aryl binding site, a hydrogen bonding domain, and an electron donor group.[2] Notably, substitutions on the aryl ring, particularly with halogens like chlorine, have been shown to enhance anticonvulsant potency in preclinical models.[3]